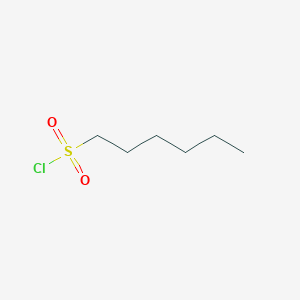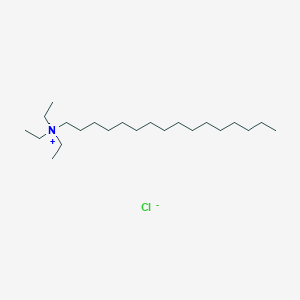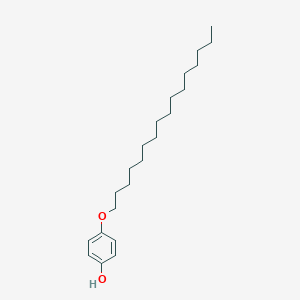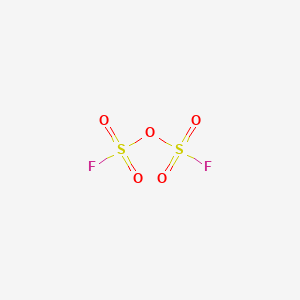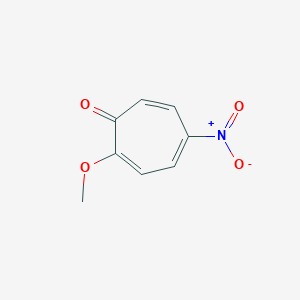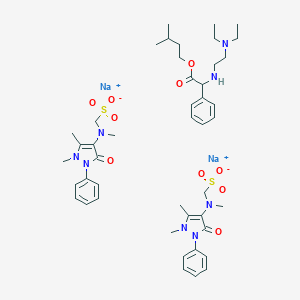
Avafortan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Avafortan is a chemical compound that has garnered significant attention in the scientific community for its potential applications in various fields. It is a synthetic molecule that has been synthesized through a unique method and has been found to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Avafortan is not fully understood. However, it is believed to work by inhibiting the growth and replication of cells. It has also been found to have an effect on the immune system, leading to increased immunity against certain diseases.
Effets Biochimiques Et Physiologiques
Avafortan has several biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties. It has also been found to have an effect on the central nervous system, leading to increased cognitive function and memory retention.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Avafortan in lab experiments is its wide range of potential applications. It has been found to have antimicrobial, antiviral, and anticancer properties, making it a valuable compound for research in these areas. Additionally, Avafortan has been found to have potential applications in the field of neurology, making it a valuable compound for research in this area as well.
However, there are also limitations to using Avafortan in lab experiments. One of the limitations is its complex synthesis method, which can make it difficult to produce in large quantities. Additionally, the mechanism of action of Avafortan is not fully understood, which can make it difficult to design experiments that accurately measure its effects.
Orientations Futures
There are several future directions for research on Avafortan. One area of research is the potential use of Avafortan in drug delivery systems. Additionally, further research is needed to fully understand the mechanism of action of Avafortan. Finally, research is needed to explore the potential applications of Avafortan in the field of neurology.
Conclusion:
In conclusion, Avafortan is a synthetic molecule that has several potential applications in scientific research. Its unique synthesis method and wide range of potential applications make it a valuable compound for research in various fields. Further research is needed to fully understand the mechanism of action of Avafortan and explore its potential applications in drug delivery systems and neurology.
Méthodes De Synthèse
The synthesis of Avafortan is a complex process that involves several steps. It is synthesized using a unique method that involves the reaction of two different chemical compounds. The first compound is a cyclic ketone, while the second compound is a primary amine. The reaction between these two compounds results in the formation of Avafortan.
Applications De Recherche Scientifique
Avafortan has several potential applications in scientific research. It has been found to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use in drug delivery systems. Additionally, Avafortan has been found to have potential applications in the field of neurology.
Propriétés
Numéro CAS |
13987-03-6 |
|---|---|
Nom du produit |
Avafortan |
Formule moléculaire |
C45H64N8Na2O10S2 |
Poids moléculaire |
987.2 g/mol |
Nom IUPAC |
disodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate |
InChI |
InChI=1S/C19H32N2O2.2C13H17N3O4S.2Na/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4;2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h7-11,16,18,20H,5-6,12-15H2,1-4H3;2*4-8H,9H2,1-3H3,(H,18,19,20);;/q;;;2*+1/p-2 |
Clé InChI |
BDLIUDMKOFUDEO-UHFFFAOYSA-L |
SMILES |
CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+].[Na+] |
Synonymes |
Anafortan Avacan avapyrazone camylofin camylofin hydrochloride camylofine camylofine dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




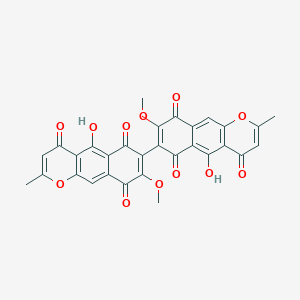

![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)
